Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound with the molecular formula C8H6ClN3O2S and a molecular weight of 243.67 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]pyrazine core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the thieno[2,3-b]pyrazine core.
Chemical Reactions Analysis
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Scientific Research Applications
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with various molecular targets. The amino group at the 7th position and the chlorine atom at the 2nd position play crucial roles in its reactivity and binding to biological targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate can be compared with other thieno[2,3-b]pyrazine derivatives. Similar compounds include:
- Methyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 7-amino-2-fluorothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 7-amino-2-iodothieno[2,3-b]pyrazine-6-carboxylate
These compounds share the same core structure but differ in the substituents at the 2nd position, which can significantly affect their chemical and biological properties .
Properties
IUPAC Name |
methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-14-8(13)6-4(10)5-7(15-6)11-2-3(9)12-5/h2H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNJYAVQYLTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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